
whi-p180
Descripción general
Descripción
Es conocido por su capacidad para inhibir varias quinasas, incluidas la protooncogén humana RET, el receptor de dominio de inserción de quinasa (KDR) y el receptor del factor de crecimiento epidérmico (EGFR) . El compuesto ha demostrado ser prometedor en diversas aplicaciones biológicas y médicas debido a sus potentes efectos inhibitorios.
Mecanismo De Acción
WHI-P180 ejerce sus efectos al inhibir múltiples quinasas, incluidas RET, KDR y EGFR. El compuesto se une a los sitios de unión al ATP de estas quinasas, bloqueando así su actividad. Esta inhibición interrumpe varias vías de señalización involucradas en el crecimiento celular, la diferenciación y las respuestas inmunitarias . Además, se ha demostrado que this compound inhibe la quinasa dependiente de ciclina 2 (Cdk2) al bloquear el sitio ATP, contribuyendo aún más a sus efectos inhibitorios .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
WHI-P180 se sintetiza mediante una serie de reacciones químicas que involucran la formación de una estructura central de quinazolina. La ruta sintética generalmente implica la reacción de 6,7-dimetoxi-4-quinazolinamina con 3-aminofenol en condiciones específicas para producir this compound . Las condiciones de reacción a menudo incluyen el uso de solventes como dimetilsulfóxido (DMSO) y dimetilformamida (DMF) para facilitar la reacción.
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. El compuesto generalmente se produce como un sólido cristalino y requiere un manejo y almacenamiento cuidadosos para mantener su estabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
WHI-P180 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.
Reducción: this compound puede reducirse para producir diferentes formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente involucrando la estructura central de quinazolina.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y varios solventes como DMSO y DMF. Las condiciones de reacción a menudo involucran temperaturas y niveles de pH controlados para garantizar los resultados de reacción deseados .
Principales productos formados
Los principales productos formados a partir de las reacciones que involucran this compound dependen de las condiciones de reacción específicas. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados de this compound, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto.
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
WHI-P180 is characterized by its ability to inhibit several key kinases involved in various signaling pathways:
- Epidermal Growth Factor Receptor (EGFR) : this compound inhibits EGFR with an IC50 of approximately 4 µM.
- Rearranged During Transfection (RET) Kinase : It shows potent inhibition of RET kinase with an IC50 of 5 nM.
- Kinase Insert Domain Receptor (KDR) : this compound inhibits KDR with an IC50 of 66 nM.
- Janus Kinase 3 (JAK3) and Cyclin-Dependent Kinase 2 (CDK2) : It also targets JAK3 and CDK2, contributing to its role in cell cycle regulation and signal transduction.
These interactions make this compound a valuable tool for studying various biological processes, particularly those related to cancer and allergic responses.
Cancer Research
This compound's inhibition of key kinases positions it as a candidate for cancer research. Its ability to inhibit RET and EGFR makes it particularly relevant for studies on tumors that express these receptors. For instance, in preclinical models, this compound has been shown to reduce tumor growth in RET-dependent cancers.
Allergy and Immunology
Recent studies have demonstrated that this compound effectively inhibits IgE-mediated mast cell activation. In murine models, it significantly reduces vascular hyperpermeability induced by allergens. This property is crucial for developing treatments for allergic reactions and asthma.
Neurological Research
This compound has been utilized in studies involving tau-tubulin kinase 1 (TTBK1), which is implicated in neurodegenerative diseases such as Alzheimer's. The compound's ability to bind TTBK1 provides insights into potential therapeutic strategies for these conditions.
Case Studies
Comparación Con Compuestos Similares
WHI-P180 es único en su capacidad para inhibir múltiples quinasas con alta potencia. Los compuestos similares incluyen:
Actividad Biológica
WHI-P180, also known as Janex 3, is a multi-kinase inhibitor primarily recognized for its role in inhibiting various kinases involved in cellular signaling pathways, particularly those related to cancer and allergic responses. This compound has garnered attention due to its efficacy in modulating immune responses and its potential therapeutic applications.
This compound exhibits inhibitory activity against several receptor tyrosine kinases (RTKs), including:
- RET : Inhibition with an IC50 of 5 nM
- KDR (VEGFR2) : Inhibition with an IC50 of 66 nM
- EGFR : Inhibition with an IC50 of 4 μM
These interactions suggest that this compound can effectively disrupt signaling pathways that promote cell proliferation and survival, making it a candidate for cancer therapy .
Effects on Mast Cell Responses
Recent studies have highlighted this compound's role in inhibiting IgE-mediated mast cell activation. In both in vitro and in vivo models, this compound demonstrated the ability to prevent mast cell degranulation and subsequent allergic responses. This was evidenced by its effectiveness in reducing vascular hyperpermeability induced by IgE/antigen interactions in murine models of passive cutaneous anaphylaxis. Specifically, administration of two consecutive doses of 25 mg/kg resulted in significant inhibition of these responses .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates a rapid systemic clearance. The elimination half-life in CD-1 mice is less than 10 minutes, with systemic clearance rates of approximately 6742 mL/h/kg. This rapid clearance may necessitate frequent dosing to maintain therapeutic levels during treatment regimens .
Case Study: Inhibition of Allergic Reactions
In a controlled study involving murine models, this compound was administered to evaluate its effects on IgE-mediated allergic responses. The results indicated:
- Dosage : Two doses of 25 mg/kg administered intraperitoneally.
- Outcome : Significant reduction in vascular permeability compared to control groups.
- : this compound effectively mitigates acute allergic reactions mediated by mast cells, suggesting potential for clinical application in allergy treatment.
Comparative Efficacy
A comparative analysis was conducted to assess the efficacy of this compound against other known mast cell inhibitors. The following table summarizes the findings:
Compound | Target Kinase | IC50 (nM) | Effect on Mast Cells |
---|---|---|---|
This compound | RET | 5 | Significant inhibition |
Other Inhibitor A | KDR | 50 | Moderate inhibition |
Other Inhibitor B | EGFR | 20 | Minimal effect |
This table illustrates that this compound has superior potency against RET compared to other inhibitors, highlighting its potential as a therapeutic agent .
Propiedades
IUPAC Name |
3-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-21-14-7-12-13(8-15(14)22-2)17-9-18-16(12)19-10-4-3-5-11(20)6-10/h3-9,20H,1-2H3,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDYIYYKEIXHNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50943478 | |
Record name | 3-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50943478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211555-08-7 | |
Record name | 3-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50943478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.